molecular formula C9H8F3NO4 B8574494 1,2,3-Trifluoro-5-(2-methoxyethoxy)-4-nitrobenzene CAS No. 923033-14-1

1,2,3-Trifluoro-5-(2-methoxyethoxy)-4-nitrobenzene

Cat. No.: B8574494
CAS No.: 923033-14-1
M. Wt: 251.16 g/mol
InChI Key: FQWVVSZRJNZEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Trifluoro-5-(2-methoxyethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C9H8F3NO4 and its molecular weight is 251.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

923033-14-1

Molecular Formula

C9H8F3NO4

Molecular Weight

251.16 g/mol

IUPAC Name

1,2,3-trifluoro-5-(2-methoxyethoxy)-4-nitrobenzene

InChI

InChI=1S/C9H8F3NO4/c1-16-2-3-17-6-4-5(10)7(11)8(12)9(6)13(14)15/h4H,2-3H2,1H3

InChI Key

FQWVVSZRJNZEFF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3,4,5-trifluoro-2-nitrophenol (1.93, 10 mmol), Ph3P (3.93 g, 15 mmol), and 2-methoxy-ethanol (1.18 ml, 15 mmol) in anhydrous THF (25 ml) a solution of diisopropyl azodicarboxylate (2.91 ml, 15 mmol) in THF (5 ml) was added at 0° C. and the reaction mixture was stirred at room temperature for 16 h. The volatiles were evaporated and the residue was dissolved in CH2Cl2 (100 ml) and the organic layer was washed with water (100 ml), brine (100 ml) dried (MgSO4) and evaporated. The residue obtained was purified over flash silica gel chromatography to obtain the titled product in 68% (1.70 g) yield. 1H NMR (300 MHz, CDCl3): δ 6.78 (ddd, J=2.4, 6.0, 11.7 Hz, 1H), 4.19 (t, J=4.5 Hz, 2H), 3.72 (t, J=4.5 Hz, 2H), 3.39 (s, 3H).
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
2.91 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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